molecular formula C10H15ClN4O B8343971 4-Chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one

4-Chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No. B8343971
M. Wt: 242.70 g/mol
InChI Key: RJVUZRLLOFXXGT-UHFFFAOYSA-N
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Patent
US08536210B2

Procedure details

A mixture of 4,5-dichloro-2-methylpyridazin-3(2H)-one [S.-F. Chen and R. P. Panzica, J. Org. Chem., 46, 2467-2473 (1981)] (8.95 g, 50 mmol) and 1-methylpiperazine (12.5 g, 125 mmol) in water (150 ml) was refluxed for 30 h. After cooling, about two thirds of the solvent was removed under reduced pressure and the mixture was adjusted to pH 7-8 by addition of aqueous NaHCO3. It was then extracted with dichloromethane (4×40 ml) and the combined extracts were washed with water, dried (Na2SO4) and evaporated. The crude product was purified by recrystallization from ethanol (95%).
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1Cl.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>O>[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
8.95 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Name
Quantity
12.5 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 h
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, about two thirds of the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was adjusted to pH 7-8 by addition of aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with dichloromethane (4×40 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from ethanol (95%)

Outcomes

Product
Name
Type
Smiles
ClC=1C(N(N=CC1N1CCN(CC1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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